4-Thiophenyl-beta-lactoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Thiophenyl-beta-lactoside is a compound that features a thiophene ring attached to a beta-lactoside moiety. Thiophene is a five-membered heteroaromatic ring containing sulfur, known for its significant role in medicinal chemistry and material science . The beta-lactoside part of the molecule is a disaccharide derivative, which can influence the compound’s solubility and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Thiophenyl-beta-lactoside typically involves the formation of the thiophene ring followed by its attachment to the beta-lactoside moiety. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These reactions often involve the condensation of sulfur-containing compounds with carbonyl compounds under specific conditions.
Industrial Production Methods: Industrial production of thiophene derivatives, including this compound, may utilize scalable methods such as the Paal-Knorr synthesis, which involves the reaction of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) . The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications.
Chemical Reactions Analysis
Types of Reactions: 4-Thiophenyl-beta-lactoside can undergo several types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are typical.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are frequently employed.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophenes, and various substituted thiophene derivatives .
Scientific Research Applications
4-Thiophenyl-beta-lactoside has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 4-Thiophenyl-beta-lactoside involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The beta-lactoside moiety may enhance the compound’s solubility and facilitate its transport across biological membranes . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Thiophene: The parent compound, known for its wide range of applications in medicinal chemistry and material science.
Beta-lactoside derivatives: Compounds with similar disaccharide structures, used in various biochemical and pharmaceutical applications.
Uniqueness: 4-Thiophenyl-beta-lactoside is unique due to the combination of the thiophene ring and beta-lactoside moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C18H26O11S |
---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-sulfanylphenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C18H26O11S/c19-5-9-11(21)12(22)14(24)18(27-9)29-16-10(6-20)28-17(15(25)13(16)23)26-7-1-3-8(30)4-2-7/h1-4,9-25,30H,5-6H2/t9-,10-,11+,12+,13-,14-,15-,16-,17-,18+/m1/s1 |
InChI Key |
FMOCMVMGBGLNEL-MUKCROHVSA-N |
Isomeric SMILES |
C1=CC(=CC=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O)S |
Canonical SMILES |
C1=CC(=CC=C1OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.